2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol
Description
2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol is an organic compound with a complex structure that includes a benzylamine group and a diphenylethanol moiety
Properties
IUPAC Name |
2-[(4-methylphenyl)methylamino]-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-18-12-14-19(15-13-18)16-23-17-22(24,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,23-24H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQURHVTBHPWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322471 | |
| Record name | 2-[(4-methylphenyl)methylamino]-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306977-66-2 | |
| Record name | 2-[(4-methylphenyl)methylamino]-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol typically involves a multi-step process. One common method starts with the reaction of benzylamine with 4-methylbenzyl chloride to form 4-methylbenzylamine. This intermediate is then reacted with diphenylacetaldehyde under reductive amination conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanone.
Reduction: Formation of 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethane.
Substitution: Formation of various substituted benzylamine derivatives
Scientific Research Applications
2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanone
- 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethane
- 4-Methylbenzylamine
Uniqueness
2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 325.43 g/mol
- Density: 1.147 g/cm³
- Boiling Point: 481.1°C at 760 mmHg
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets in biological systems. The amino group facilitates hydrogen bonding, enhancing solubility and interaction with proteins and enzymes. The diphenyl moiety may contribute to hydrophobic interactions, which can modulate enzyme activity or receptor binding.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of diphenyl ethanol can inhibit bacterial growth, suggesting that this compound may possess similar activity.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Bactericidal |
| Compound B | 30 | Bacteriostatic |
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties. The mechanism could involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.
Clinical Trials
While there are no published clinical trials specifically for this compound, related compounds have undergone various phases of testing for cardiovascular and anti-inflammatory effects. These studies provide a framework for future research on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
